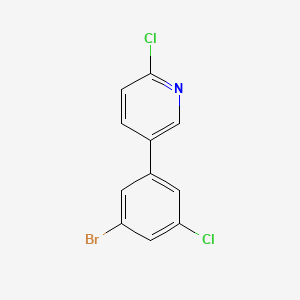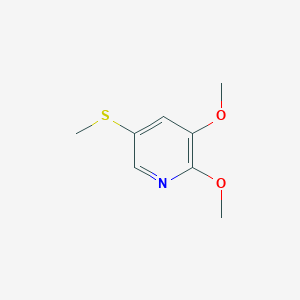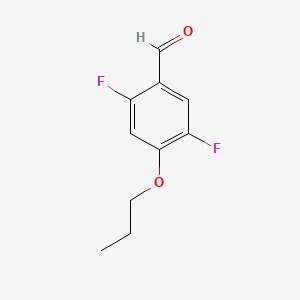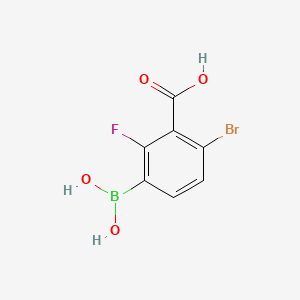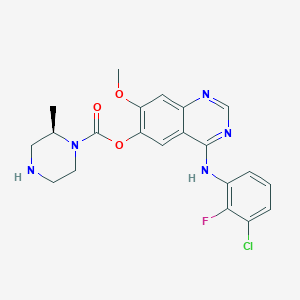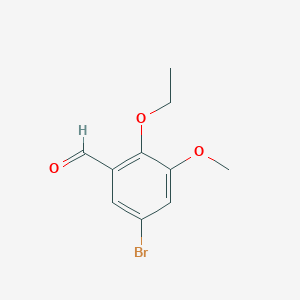
5-Bromo-2-ethoxy-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde typically involves the bromination of 2-ethoxy-3-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents.
Major Products:
Oxidation: 5-Bromo-2-ethoxy-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-ethoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-ethoxy-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- 5-Bromo-2,3-dimethoxybenzaldehyde
Comparison:
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group. It has different reactivity and applications.
- 5-Bromo-2-methoxybenzaldehyde: Lacks the ethoxy group, leading to different chemical properties and uses.
- 5-Bromo-2,3-dimethoxybenzaldehyde: Contains an additional methoxy group, which can influence its reactivity and potential applications.
Uniqueness: 5-Bromo-2-ethoxy-3-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which confer specific chemical properties and reactivity patterns, making it valuable for certain synthetic and research applications .
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Clave InChI |
JZUWJQJBYIZEFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
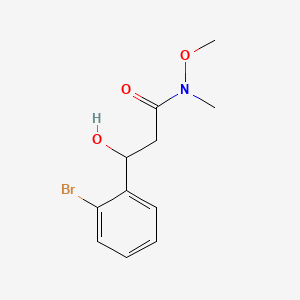
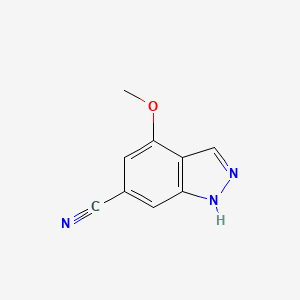
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
